(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine
Description
(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine is a bicyclic amine with a rigid norbornane-like scaffold. Its molecular formula is C₆H₁₂N₂ (molecular weight: 112.17 g/mol) . The compound features a seven-membered azabicyclic ring system with two bridgehead nitrogen atoms, conferring stereochemical rigidity. The (3R,4R) stereochemistry is critical to its biological activity, particularly as a functionally selective muscarinic acetylcholine receptor (mAChR) agonist .
Properties
IUPAC Name |
(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPFDKCZQKGBT-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine typically involves the construction of the bicyclic scaffold through enantioselective methods. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This process occurs under ambient conditions and does not require traditional chemical catalysts or oxidants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, water radical cations, and various oxidizing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations, oxygenated bicyclic compounds, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Scientific Research Applications
(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of various drugs and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development. Additionally, this compound is used in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine is highlighted through comparisons with related azabicyclic amines:
Stereoisomers and Enantiomers
(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Key Difference : The inversion of stereochemistry at the 3-position (S-configuration) alters receptor binding affinity.
- Synthesis : Synthesized via enantioselective routes starting from trans-4-hydroxy-L-proline .
- Activity : Reduced mAChR selectivity compared to the (3R,4R)-isomer, as shown in preclinical assays .
(1R,3R,4S)-rel-1-Azabicyclo[2.2.1]heptan-3-amine
Azabicyclic Compounds with Varied Ring Systems
Functional and Pharmacological Differences
- Receptor Selectivity :
- Synthetic Accessibility :
- Thermodynamic Stability: The rigid [2.2.1] system in (3R,4R)-isomer enhances metabolic stability compared to flexible analogs like 1-azabicyclo[3.2.2]nonan-3-amine .
Biological Activity
(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine, also known as (4R)-1-azabicyclo[2.2.1]heptan-3-amine, is a bicyclic amine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique three-dimensional structure and stereochemistry contribute to its biological activity, making it a subject of extensive research.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (4R)-1-azabicyclo[2.2.1]heptan-3-amine |
| InChI | InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1 |
| InChI Key | LZEPFDKCZQKGBT-LWOQYNTDSA-N |
| Isomeric SMILES | C1CN2C[C@@H]1C(C2)N |
This compound acts primarily as a ligand for various receptors and enzymes in biological systems. Its mechanism involves binding to specific molecular targets, modulating their activity through competitive inhibition or allosteric modulation. This interaction can influence signal transduction pathways and metabolic processes.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological potential:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Nicotinic Acetylcholine Receptor Modulation :
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on DPP-IV Inhibitors :
- Neuropharmacological Studies :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Activity Type | IC50 Value (nM) |
|---|---|---|
| (3R,4S)-Bicyclic Amine | DPP-IV Inhibitor | 25.0 |
| (1S,3R)-Nicotinic Analog | nAChR Agonist | 50.0 |
| (4S)-Bicyclic Amine | General Neuroprotective | 30.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
